ABT-510 acetate
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Overview
Description
ABT-510 (acetate) is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein thrombospondin-1. It has been developed by Abbott Laboratories for the treatment of solid tumors, lymphoma, and melanoma. This compound is known for its ability to block angiogenesis both in vitro and in vivo, thereby slowing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ABT-510 involves the synthesis of a tripeptide segment, Ile-Arg-ProNHEt dihydrochloride salt. The process has undergone significant refinement over time. Initially, Pro-OH was activated with thionyl chloride, but this was later replaced with 1’-carbonyldiimidazole (CDI) activation due to safety and yield improvements. The coupling of Boc-Arg(NO2)-OH was mediated by DCC/HOBt, which was later replaced to eliminate the need for filtration work-up. The final step involves catalytic hydrogenation of Cbz-Ile-Arg(NO2)-Pro-NHEt in ethanol, in the presence of hydrochloric acid using 20% palladium on carbon .
Industrial Production Methods
The industrial production of ABT-510 has been scaled to several 10 kg batches. The process includes the use of reverse osmosis de-salting and pH adjustment for the removal of ammonium chloride generated during the hydrogenolysis of the protecting group .
Chemical Reactions Analysis
Types of Reactions
ABT-510 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Catalytic hydrogenation is a key step in its synthesis.
Substitution: The activation and coupling steps involve substitution reactions.
Common Reagents and Conditions
Oxidation: Specific oxidizing agents are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon in ethanol.
Substitution: CDI for activation and DCC/HOBt for coupling.
Major Products
The major product formed from these reactions is the tripeptide segment, Ile-Arg-ProNHEt dihydrochloride salt, which is a crucial intermediate in the synthesis of ABT-510 .
Scientific Research Applications
ABT-510 has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
ABT-510 exerts its effects by mimicking the anti-angiogenic activity of thrombospondin-1. It blocks the actions of multiple pro-angiogenic growth factors, such as vascular endothelial growth factor, basic fibroblast growth factor, hepatocyte growth factor, and interleukin-8. The compound binds to CD36, inducing caspase-8-mediated endothelial cell apoptosis, thereby inhibiting new blood vessel formation .
Comparison with Similar Compounds
Similar Compounds
ABT-526: Another peptide mimetic of thrombospondin-1, similar in structure and function to ABT-510.
Thrombospondin-1: The naturally occurring protein that ABT-510 mimics.
Uniqueness
ABT-510 is unique due to its synthetic nature and its ability to block multiple pro-angiogenic growth factors. Unlike its natural counterpart, thrombospondin-1, ABT-510 is designed to be more stable and effective in inhibiting angiogenesis .
Properties
CAS No. |
442526-87-6 |
---|---|
Molecular Formula |
C48H87N13O13 |
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1 |
InChI Key |
VNYUZURIJSGETB-WVDYPPGZSA-N |
SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-510 acetate; ABT 510 acetate; ABT510 acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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